molecular formula C30H27NO10 B11039431 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11039431
M. Wt: 561.5 g/mol
InChI Key: LINRMCMSFBFQKD-IMVLJIQESA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as “Compound X” , is a complex organic molecule. Let’s break down its structure:

  • The core consists of a pyrrolone ring (2H-pyrrol-2-one) with substituents.
  • The benzodioxole (1,3-benzodioxol-5-ylmethyl) and benzodioxin (2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl) moieties contribute to its unique properties.
  • The trimethoxyphenyl group enhances solubility and influences its biological activity.

Preparation Methods

Synthesis Routes:

    Multi-step Synthesis: Several synthetic routes exist, involving condensation reactions, cyclizations, and functional group manipulations.

    Pictet-Spengler Reaction: A key step involves the condensation of an indole or tryptophan derivative with an aldehyde, followed by cyclization.

    Industrial Production: While not widely produced industrially, research labs synthesize it for investigations.

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidative transformations, yielding various derivatives.

    Reduction: Reduction of the carbonyl group or other functional groups modifies its properties.

    Substitution: Nucleophilic substitutions occur at the benzodioxole and benzodioxin rings.

    Common Reagents: Alkali metals, reducing agents, Lewis acids, and nucleophiles.

    Major Products: Diverse derivatives with altered bioactivity.

Scientific Research Applications

    Medicine: Investigated for potential anti-inflammatory, anticancer, and antiviral properties.

    Chemistry: Used as a building block in total synthesis of natural products.

    Biology: Interacts with cellular receptors, affecting signaling pathways.

    Industry: Limited applications due to complexity.

Mechanism of Action

    Targets: Interacts with G protein-coupled receptors (GPCRs) or enzymes.

    Pathways: Modulates intracellular signaling cascades, impacting cell function.

Comparison with Similar Compounds

    Unique Features: Compound X’s hybrid structure sets it apart.

    Similar Compounds: Related molecules include derivatives of benzodioxoles, benzodioxins, and pyrrolones.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C30H27NO10

Molecular Weight

561.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzodioxol-5-ylmethyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H27NO10/c1-35-23-12-18(13-24(36-2)29(23)37-3)26-25(27(32)17-5-7-19-22(11-17)39-9-8-38-19)28(33)30(34)31(26)14-16-4-6-20-21(10-16)41-15-40-20/h4-7,10-13,26,32H,8-9,14-15H2,1-3H3/b27-25+

InChI Key

LINRMCMSFBFQKD-IMVLJIQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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